2-(Difluoromethoxy)aniline
Overview
Description
2-(Difluoromethoxy)aniline is a chemical compound that is structurally related to aniline, with the presence of a difluoromethoxy group attached to the benzene ring. While the provided papers do not directly discuss 2-(difluoromethoxy)aniline, they do provide insights into similar compounds, such as trifluoromethoxy and chloro-trifluoromethyl anilines, which can help infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 2-(difluoromethoxy)aniline.
Synthesis Analysis
The synthesis of related compounds often involves metalation, which is a key step for structural elaboration. For instance, trifluoromethoxy-substituted anilines undergo metalation with tert-butyllithium, leading to various electrophilic trapping products . Similarly, a coordinating activation strategy has been employed for the synthesis of 2-(trifluoromethyl)aniline derivatives, indicating that such strategies could potentially be adapted for the synthesis of 2-(difluoromethoxy)aniline . Moreover, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the use of high-pressure hydrolysis and reduction reactions followed by addition reactions, which could be relevant for synthesizing 2-(difluoromethoxy)aniline .
Molecular Structure Analysis
Vibrational spectroscopy and quantum chemical studies provide insights into the molecular structure of related compounds. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been used to derive the optimized geometry and vibrational wavenumbers . Similarly, the molecular structure of 2-(diphenylphosphinylmethoxy)aniline has been elucidated using X-ray diffraction analysis . These techniques could be applied to determine the molecular structure of 2-(difluoromethoxy)aniline.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can be complex and varied. For instance, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been used to synthesize 3,3-difluoro-2-oxindole derivatives . This indicates that 2-(difluoromethoxy)aniline could potentially undergo similar C-H activation and cycloamidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by the substituents on the benzene ring. The vibrational, structural, thermodynamic, and electronic properties of trifluoromethyl anilines have been extensively studied using ab initio and DFT methods . These studies provide a foundation for understanding how the difluoromethoxy group in 2-(difluoromethoxy)aniline might affect its properties.
Scientific Research Applications
Sensor Applications
Poly(aniline), a conductive polymer, has been utilized in sensor applications due to its pH-dependent properties. This research explores the use of poly(aniline) with reactive substituents, like 2-(Difluoromethoxy)aniline, to create sensors. These sensors can detect changes in electron density or physical distortions when an analyte binds, altering their conductivity. This novel strategy indicates the potential of 2-(Difluoromethoxy)aniline in developing sensitive and selective sensors for various applications (Shoji & Freund, 2001).
Chemical Synthesis
2-(Difluoromethoxy)aniline serves as a crucial intermediate in the chemical synthesis of complex molecules. For example, it has been used in the synthesis of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist. This process highlights an efficient one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, demonstrating its value in creating pharmacologically active compounds (Li et al., 2012).
Environmental Impact Studies
Aniline derivatives, including 2-(Difluoromethoxy)aniline, are used in the mineral processing industry. Research on aniline aerofloat (AAF), a flotation reagent, has provided insights into its environmental fate. Studies show that AAF sorption to soils involves physical sorption controlled by ion bridge effects and hydrophobic interactions. This research suggests that soils can act as a sink for AAF, highlighting the environmental implications of using such chemicals in industrial processes (Xiang et al., 2018).
Corrosion Inhibition
Aromatic epoxy monomers derived from aniline compounds, including 2-(Difluoromethoxy)aniline, have been investigated for their corrosion inhibition properties. These compounds have shown effectiveness in preventing the corrosive dissolution of carbon steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industries (Dagdag et al., 2019).
Drug Discovery and Development
Research on the synthesis of 3,3-difluoro-2-oxindole derivatives via copper/B2pin2-catalyzed difluoroacetylation of aniline, including 2-(Difluoromethoxy)aniline, showcases the potential of these compounds in drug discovery and development. This method enables the efficient creation of biologically active molecules, indicating the significance of 2-(Difluoromethoxy)aniline in medicinal chemistry (Ke & Song, 2017).
Safety And Hazards
“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-(difluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAIUUCOVWLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359050 | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)aniline | |
CAS RN |
22236-04-0 | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.